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Compound Name: 3-Fluoro-4-formylbenzoic acid

Cat. No.: B112204 Get Quote

An In-depth Technical Guide to 3-Fluoro-4-formylbenzoic Acid: Properties, Synthesis, and

Applications

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Fluoro-4-formylbenzoic acid
(CAS No: 193290-80-1), a key bifunctional building block in modern organic synthesis. Tailored

for researchers, medicinal chemists, and drug development professionals, this document

delves into the core chemical properties, reactivity, synthesis, and applications of this versatile

compound, grounding theoretical knowledge in practical, field-proven insights.

Introduction and Strategic Importance
3-Fluoro-4-formylbenzoic acid is a substituted aromatic carboxylic acid featuring three

distinct functional groups: a carboxylic acid, an aldehyde, and a fluorine atom attached to the

benzene ring. This unique combination makes it a highly valuable intermediate for constructing

complex molecular architectures. The incorporation of a fluorine atom is a well-established

strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and

pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2]

The presence of both an aldehyde and a carboxylic acid group offers orthogonal chemical

handles for sequential, selective reactions, enabling the synthesis of diverse compound

libraries for drug discovery and materials science.

Caption: Chemical structure of 3-Fluoro-4-formylbenzoic acid.
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Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of reproducible science. The key physical and

chemical properties of 3-Fluoro-4-formylbenzoic acid are summarized below.

Core Physical and Chemical Data
The following table consolidates critical data points for this compound, sourced from various

chemical suppliers and databases.

Property Value Source(s)

CAS Number 193290-80-1 [3][4]

Molecular Formula C₈H₅FO₃ [3][4][5]

Molecular Weight 168.12 g/mol [3][4][5]

Appearance Solid [3][6]

Purity ≥95% [3][6]

Boiling Point
330.6 ± 27.0 °C at 760 mmHg

(Predicted)
[3][4]

Density 1.426 ± 0.06 g/cm³ (Predicted) [4]

Storage Temperature
4°C or -20°C, stored under

nitrogen
[3][5][7]

Spectroscopic Profile
While specific spectra are proprietary, the expected spectroscopic signatures for confirming the

identity and purity of 3-Fluoro-4-formylbenzoic acid are as follows:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the aldehyde proton (typically a singlet downfield, ~9.5-10.5 ppm), and the

carboxylic acid proton (a broad singlet, often >11 ppm). The aromatic region will display

complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
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¹³C NMR: The carbon NMR would feature characteristic peaks for the carboxylic acid

carbonyl (~165-170 ppm), the aldehyde carbonyl (~190-195 ppm), and multiple signals in the

aromatic region (110-160 ppm). The carbon atoms bonded to or near the fluorine will exhibit

C-F coupling, which is a key diagnostic feature.

¹⁹F NMR: This technique is highly sensitive for fluorinated compounds.[8] A single resonance

is expected, with its chemical shift providing information about the electronic environment of

the fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch from the

carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹),

a C=O stretch for the aldehyde (~1680-1700 cm⁻¹), and C-F stretching vibrations (~1100-

1300 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound (168.12 g/mol ).

Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Fluoro-4-formylbenzoic acid stems from the differential reactivity of

its functional groups, which can be addressed selectively under different reaction conditions.

Carboxylic Acid Reactions Aldehyde Reactions Aromatic Ring Reactions

3-Fluoro-4-formylbenzoic Acid

Ester

ROH, H+

Amide

R₂NH, Coupling Agent

Acid Chloride

SOCl₂ or (COCl)₂

Primary Alcohol

NaBH₄ or H₂, Pd/C

Imine / Schiff Base

RNH₂

Cyanohydrin

NaCN, H+

Nucleophilic Aromatic
Substitution (Difficult)

Strong Nucleophile
(Harsh Conditions)

Click to download full resolution via product page

Caption: Key reaction pathways for 3-Fluoro-4-formylbenzoic acid.
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Carboxylic Acid Moiety: This group is a classic handle for forming stable amide bonds, a

cornerstone of peptide and small molecule synthesis. It can be activated with coupling

reagents (e.g., HATU, EDC) or converted to a more reactive acid chloride. Esterification is

also a straightforward transformation.

Aldehyde Moiety: The aldehyde is a versatile electrophile. It readily undergoes reductive

amination to form secondary amines, a crucial reaction in library synthesis. It is also

susceptible to nucleophilic attack to form alcohols (via reduction) or cyanohydrins, and can

participate in various condensation and C-C bond-forming reactions (e.g., Wittig, Horner-

Wadsworth-Emmons).[9]

Fluorinated Aromatic Ring: The fluorine atom and the two deactivating groups (aldehyde and

carboxylic acid) make the ring electron-deficient. This generally renders it resistant to

electrophilic aromatic substitution but potentially susceptible to nucleophilic aromatic

substitution (SₙAr) under specific conditions with potent nucleophiles, although this is less

common.

Representative Synthesis Protocol
While multiple proprietary methods exist, a plausible and scalable synthesis can be designed

from commercially available precursors. The following protocol describes a conceptual pathway

involving the oxidation of a methyl group, a common and reliable transformation in organic

synthesis.

Objective: To synthesize 3-Fluoro-4-formylbenzoic acid from 3-Fluoro-4-methylbenzoic acid.

Causality: This route is chosen for its directness. The methyl group at the 4-position is activated

for oxidation to an aldehyde due to its benzylic position. Controlling the oxidation to stop at the

aldehyde stage, rather than proceeding to the carboxylic acid, is the key challenge. Reagents

like chromium trioxide or manganese dioxide are often used, but milder, more selective

methods are preferred in modern synthesis.
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3-Fluoro-4-methylbenzoic acid

Step 1: Protection
(Esterification)

MeOH, H₂SO₄

Methyl 3-fluoro-4-methylbenzoate

Step 2: Benzylic Bromination

NBS, AIBN

Methyl 4-(bromomethyl)-3-fluorobenzoate

Step 3: Oxidation

DMSO, NaHCO₃

(Kornblum oxidation)

Methyl 3-fluoro-4-formylbenzoate

Step 4: Deprotection
(Hydrolysis)

LiOH or HCl (aq)

3-Fluoro-4-formylbenzoic acid

Click to download full resolution via product page

Caption: A multi-step workflow for the synthesis of 3-Fluoro-4-formylbenzoic acid.
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Step-by-Step Methodology (Conceptual)
Protection of the Carboxylic Acid:

Procedure: Dissolve 3-Fluoro-4-methylbenzoic acid in methanol with a catalytic amount of

sulfuric acid. Reflux the mixture for 4-6 hours until TLC analysis indicates complete

conversion.

Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering

with the subsequent benzylic bromination and oxidation steps.

Benzylic Bromination:

Procedure: Dissolve the resulting methyl ester in a non-polar solvent like carbon

tetrachloride. Add N-Bromosuccinimide (NBS) and a radical initiator such as AIBN. Heat

the mixture under reflux with light initiation.

Rationale: This is a standard Wohl-Ziegler reaction to selectively brominate the benzylic

methyl group, creating a reactive intermediate.

Oxidation to Aldehyde:

Procedure: The crude brominated intermediate is dissolved in dimethyl sulfoxide (DMSO).

Sodium bicarbonate is added, and the mixture is heated.

Rationale: This is a Kornblum oxidation, a reliable method for converting a benzyl halide to

an aldehyde without over-oxidation to the carboxylic acid.

Deprotection (Hydrolysis):

Procedure: The resulting aldehyde-ester is hydrolyzed using either acidic (e.g., aqueous

HCl) or basic (e.g., LiOH in THF/water) conditions, followed by an acidic workup to

protonate the carboxylate.

Rationale: This final step removes the methyl ester protecting group to yield the target

molecule. The product is then purified by recrystallization or column chromatography.
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Safety and Handling
Proper handling of 3-Fluoro-4-formylbenzoic acid is essential to ensure laboratory safety.

The compound is classified with several hazards that require appropriate precautions.

GHS Classification Hazard Statements Precautionary Statements

Pictogram: GHS07

(Exclamation Mark) Signal

Word: Warning

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye

irritation. H335: May cause

respiratory irritation.

P261: Avoid breathing dust.

P280: Wear protective

gloves/eye protection.

P302+P352: IF ON SKIN:

Wash with plenty of soap and

water. P305+P351+P338: IF

IN EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves

(e.g., nitrile), and safety glasses or goggles.[10][11]

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

[10][11] Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials such as strong oxidizing agents.[3][11] Storing under an inert atmosphere

(nitrogen) is recommended for long-term stability.[3]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not

allow it to enter drains.[12]

Conclusion
3-Fluoro-4-formylbenzoic acid is a high-value synthetic intermediate whose utility is derived

from its unique trifunctional nature. The strategic placement of a fluorine atom, coupled with the

orthogonal reactivity of its aldehyde and carboxylic acid groups, provides medicinal and
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materials chemists with a powerful tool for molecular design and synthesis. A thorough

understanding of its chemical properties, reactivity, and handling requirements is paramount for

its effective and safe application in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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